3-(メタクリロイルオキシ)プロピルトリス(トリメチルシロキシ)シラン

概要

説明

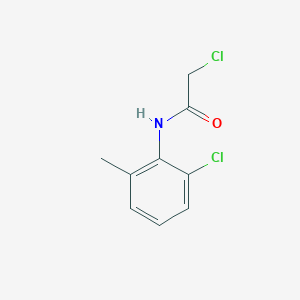

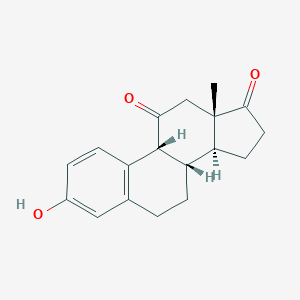

3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane is a useful research compound. Its molecular formula is C16H38O5Si4 and its molecular weight is 422.8 g/mol. The purity is usually 95%.

The exact mass of the compound 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

プロテオミクス研究

この化合物は、プロテオミクス研究においてテトラメチルシラン保護シリケートとして使用されます 。これは、タンパク質の固定化のための安定したマトリックスを提供することにより、タンパク質の組成、構造、機能の分析に役立ちます。

シランカップリング剤

シランカップリング剤として、有機材料と無機材料間の結合を促進します。これは、界面接着を向上させる複合材料において特に有用です 。

接着促進剤

接着促進剤として、基材とコーティング間の結合強度を高めます。この用途は、保護層の耐久性と長寿命を確保するために、コーティング技術において不可欠です 。

疎水化剤

疎水化剤としての役割を果たし、表面に撥水性を付与します。これは、自己洗浄表面の生成や、水による損傷から材料を保護するのに役立ちます 。

分散剤

分散剤として、液体媒体内の粒子の均一な分布を助けます。これは、塗料の配合やナノ複合材料の製造において重要です 。

架橋剤

これは架橋剤として機能し、ポリマーの機械的特性と熱安定性を向上させるために、ポリマー化学において不可欠です 。

水分捕捉剤

水分捕捉剤として使用され、さまざまなシステムから水を除去するのに役立ちます。これは、材料を劣化させる可能性のある加水分解反応を防止するために重要です 。

ポリプロピレン触媒

重合の分野では、ポリプロピレンの触媒として使用され、ポリマーの特性を改善し、分子量分布に影響を与えます 。

シリケート安定剤

これは、触媒作用と分子ふるいにおいて重要な役割を果たすゼオライト合成を含む、さまざまな用途におけるシリケート構造を安定化します 。

ポリウレタンエンドキャッパーシラン

生化学分析

Biochemical Properties

It is known to interact with various biomolecules due to its role as a silane coupling agent . The nature of these interactions is largely dependent on the specific biomolecules involved and the experimental conditions.

Cellular Effects

It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation

Molecular Mechanism

The precise molecular mechanism of 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane remains elusive . It is believed to involve a nucleophilic attack on the silane group by the organic compound, followed by a subsequent condensation reaction .

Temporal Effects in Laboratory Settings

It is known to be immiscible with water , suggesting that it may have limited stability in aqueous solutions.

特性

IUPAC Name |

3-tris(trimethylsilyloxy)silylpropyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H38O5Si4/c1-15(2)16(17)18-13-12-14-25(19-22(3,4)5,20-23(6,7)8)21-24(9,10)11/h1,12-14H2,2-11H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESKSSIEODQWBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H38O5Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28502-32-1 | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-[3,3,3-trimethyl-1,1-bis[(trimethylsilyl)oxy]-1-disiloxanyl]propyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28502-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00168977 | |

| Record name | 3-(3,3,3-Trimethyl-1,1-bis((trimethylsilyl)oxy)disiloxanyl)propyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17096-07-0 | |

| Record name | Tris(trimethylsiloxy)silylpropyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17096-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Tris(trimethylsiloxy)silyl)propyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017096070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3,3,3-Trimethyl-1,1-bis((trimethylsilyl)oxy)disiloxanyl)propyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(TRIS(TRIMETHYLSILOXY)SILYL)PROPYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D32S78J7T8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane (TRIS) in silicone hydrogel contact lenses?

A: TRIS is a key component in silicone hydrogel contact lenses due to its ability to enhance oxygen permeability. Studies have shown that increasing the concentration of TRIS in hydrogel formulations leads to a corresponding increase in oxygen permeability, a critical factor for maintaining corneal health during contact lens wear [, , ]. This increase in oxygen permeability is attributed to the presence of the siloxane groups within TRIS's structure, which facilitates the passage of oxygen through the lens material.

Q2: How does the hydrophilicity of other monomers affect the properties of TRIS-based silicone hydrogels?

A: The incorporation of hydrophilic monomers, like 2-hydroxyethyl methacrylate (HEMA) and N,N-dimethylacrylamide (DMA), alongside TRIS is crucial for balancing the hydrophilicity of the resulting silicone hydrogel. While TRIS increases oxygen permeability, it also reduces water content. Hydrophilic monomers counteract this effect, improving the wettability and comfort of the lens [, ]. For instance, research indicates that increasing the DMA/HEMA ratio in TRIS-based hydrogels leads to increased equilibrium water content and decreased water contact angle, indicating improved surface hydrophilicity [].

Q3: Does the equilibrium water content (EWC) of TRIS-based silicone hydrogels influence their mechanical properties?

A: Yes, there is a relationship between EWC and the mechanical properties of TRIS-based silicone hydrogels. As the EWC increases, generally by incorporating more hydrophilic monomers, the tensile strength of the hydrogel tends to decrease []. This suggests that a balance must be struck between achieving sufficient oxygen permeability with TRIS and maintaining adequate mechanical strength for lens handling and durability.

Q4: Beyond contact lenses, what other applications utilize the surface modifying properties of TRIS?

A: TRIS is also employed to modify the surface properties of materials like vulcanized rubber and poly(dimethylsiloxane) (PDMS) for various applications. In rubber, grafting TRIS increases hydrophobicity, as evidenced by an increase in the water contact angle. This modification has implications for improving the performance of materials like wiper blades []. In PDMS microchips used for electrophoresis, TRIS is incorporated into a phospholipid polymer coating. This coating enhances protein separation efficiency by minimizing protein adsorption and reducing electroosmotic flow [, ].

Q5: Are there any studies investigating the biocompatibility of TRIS-based materials?

A: Yes, several studies have explored the biocompatibility of TRIS-containing materials. Research on TRIS-based silicone hydrogels for contact lenses demonstrates that L929 fibroblasts, a type of cell, can grow on these hydrogels, suggesting their non-cytotoxic nature []. Additionally, studies on TRIS-modified PDMS microchips for electrophoresis show reduced protein adsorption, indicating good biocompatibility for applications involving biological samples [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime](/img/structure/B108308.png)